molecular formula C8H6Br2O3 B1348225 Methyl 3,5-dibromo-2-hydroxybenzoate CAS No. 21702-79-4

Methyl 3,5-dibromo-2-hydroxybenzoate

Cat. No. B1348225
CAS RN: 21702-79-4
M. Wt: 309.94 g/mol
InChI Key: KISQISIKTRRMOX-UHFFFAOYSA-N
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Description

Methyl 3,5-dibromo-2-hydroxybenzoate is a chemical compound that is structurally related to various benzoic acid derivatives. While the specific compound is not directly studied in the provided papers, related compounds such as methyl 5-hydroxy-2-benzimidazole carbamate , methyl 4-hydroxybenzoate , and 3,4-dihydroxybenzoic acid have been analyzed for their properties and applications. These compounds are often used in pharmaceuticals, pesticides, and as preservatives in cosmetics and food.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and starting materials. For instance, a new chemical entity designed for the treatment of hyperproliferative disorders and cancer was synthesized starting with commercially available compounds and involved a six-step process . Another related compound, 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol, was synthesized by the condensation of equimolar 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide in methanol .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structure of methyl 4-hydroxybenzoate was determined and analyzed using Hirshfeld surface analysis to understand the intermolecular interactions . Similarly, the crystal structure of 2-hydroxybenzoic acid [1-(3,5-dibromo-2-hydroxyphenyl)methylidene]hydrazide methanol was elucidated, revealing a trans configuration about the C=N double bond and nearly coplanar benzene rings .

Chemical Reactions Analysis

Chemical reactions involving related compounds have been studied, such as the electrochemical oxidation of 3,4-dihydroxybenzoic acid, which under electro-decarboxylation converts to a benzofuran derivative . The electrochemical synthesis was performed in an undivided cell with good yield and purity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using various analytical techniques. For instance, the high-performance liquid chromatographic assay for methyl 5-hydroxy-2-benzimidazole carbamate in urine was developed to assess exposure to the pesticide carbendazim . The compound's stability, analytical recovery, and precision were validated. In another study, the experimental FT-IR spectrum of methyl 4-hydroxybenzoate correlated strongly with the computed vibrational spectra, and the energies of the frontier orbitals were used to calculate chemical quantum parameters .

Scientific Research Applications

Crystal Structure and Theoretical Analysis

Methyl 4-hydroxybenzoate, closely related to Methyl 3,5-dibromo-2-hydroxybenzoate, has been studied for its crystal structure and theoretical properties. The compound, used in cosmetics, personal care products, and as a food preservative, was examined using X-ray crystallography, revealing a 3D framework formed by extensive intermolecular hydrogen bonding. Computational calculations were also performed to correlate experimental and theoretical data, enhancing understanding of the compound’s properties (Sharfalddin et al., 2020).

Fluorescent Sensor Development

Research has been conducted on the development of a fluorescent sensor using an o-aminophenol-based chemosensor derived from methyl 3,5-diformyl-4-hydroxybenzoate, which shows high selectivity and sensitivity toward Al3+ ions. This has potential applications in detecting aluminum ions in biological systems, such as in human cervical HeLa cancer cell lines (Ye et al., 2014).

Synthesis and Antibacterial Activity

A new Schiff base compound incorporating 3,5-dibromosalicylaldehyde and 2-hydroxybenzoic acid hydrazide has been synthesized, offering insights into the antibacterial activities of such compounds. This research adds to the understanding of the chemical and biological properties of compounds related to Methyl 3,5-dibromo-2-hydroxybenzoate (Wang et al., 2007).

Herbicide Resistance in Transgenic Plants

The herbicide bromoxynil, closely related to Methyl 3,5-dibromo-2-hydroxybenzoate, has been studied for its impact on transgenic tobacco plants expressing a bacterial detoxification gene. This research provides insights into developing herbicide resistance in plants through genetic engineering (Stalker et al., 1988).

Safety And Hazards

“Methyl 3,5-dibromo-2-hydroxybenzoate” is classified as Acute Tox. 3 Oral according to the GHS classification . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 3,5-dibromo-2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O3/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISQISIKTRRMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Br)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60347645
Record name Methyl 3,5-dibromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,5-dibromo-2-hydroxybenzoate

CAS RN

21702-79-4
Record name Benzoic acid, 3,5-dibromo-2-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21702-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,5-dibromo-2-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60347645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,5-dibromo-2-hydroxy-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.396
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kim - 2022 - search.proquest.com
Over the past decade, there have been significant advances in computer-aided drug design (CADD), and it has been widely used to improve target activity while maintaining desirable …
Number of citations: 0 search.proquest.com

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